![molecular formula C15H14N2O B1332415 2-[(2-methylphenoxy)methyl]-1H-benzimidazole CAS No. 3156-23-8](/img/structure/B1332415.png)

2-[(2-methylphenoxy)methyl]-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

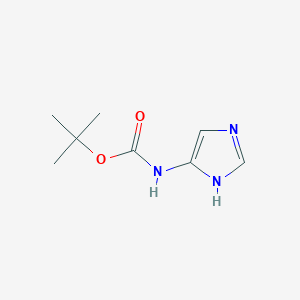

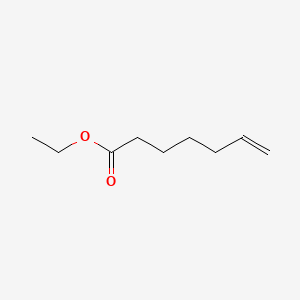

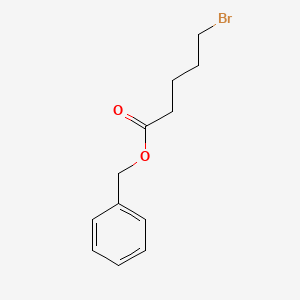

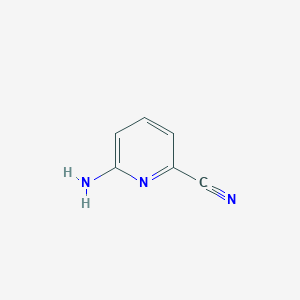

2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a compound with the molecular formula C15H14N2O . It is also known by other names such as 2-o-Tolyloxymethyl-1H-benzoimidazole, 2-((o-tolyloxy)methyl)-1H-benzo[d]imidazole, and 2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a 2-methylphenoxy group attached via a methylene bridge . The InChI string for this compound is InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 238.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 238.110613074 g/mol . The topological polar surface area of the compound is 37.9 Ų .科学的研究の応用

DNA Topoisomerase Inhibition

One of the significant applications of 1H-Benzimidazole derivatives, including compounds related to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, is their role as inhibitors of mammalian DNA topoisomerases. These enzymes play a crucial role in DNA replication and cell division. For example, 5-methyl-4-(1H-benzimidazole-2-yl)phenol, a related compound, exhibited potent topoisomerase I inhibition, suggesting a potential for developing new therapeutic agents targeting cancer and other diseases where DNA replication control is crucial (Alpan, Gunes, & Topçu, 2007).

Corrosion Inhibition

Benzimidazole derivatives, similar to this compound, have been studied for their inhibitory action on the corrosion of metals. For instance, in a study involving N80 steel in hydrochloric acid, derivatives showed significant inhibition efficiency, indicating their potential as protective agents in industrial applications where metal corrosion is a concern (Yadav et al., 2016).

Antioxidant Properties

Benzimidazole compounds have shown promising antioxidant activities. 2-methyl benzimidazole, for instance, demonstrated significant antioxidant activity, which could have implications for its use in pharmaceuticals and as a protective agent against oxidative stress-related diseases (Saini, Dhiman, Mittal, & Kumar, 2016).

Anticancer Activity

Certain benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. For example, compounds like 2-methyl-1H-benzimidazole exhibited cytotoxic activity against various cancer cell lines, indicating their potential as lead compounds in the development of new anticancer drugs (Varshney et al., 2015).

Anti-Helicobacter Pylori Activity

Benzimidazole derivatives have been explored as agents against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Studies have shown that certain compounds within this group exhibit bactericidal properties specifically targeting H. pylori, offering a potential new class of antibacterials (Kühler et al., 2002).

Antimicrobial Activity

Similarly, various benzimidazole derivatives, including those structurally related to this compound, have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal species, highlighting their potential as antimicrobial agents (Salahuddin et al., 2017).

作用機序

Target of Action

Compounds with similar structures often interact with proteins such as hemoglobin . The role of hemoglobin in the body is to transport oxygen from the lungs to the body’s tissues and then transport carbon dioxide out of the tissues back to the lungs.

Mode of Action

The interaction of these compounds with their targets can lead to changes in the structure and function of the proteins, potentially affecting their ability to carry out their normal roles .

Biochemical Pathways

These compounds might affect various biochemical pathways, depending on their specific targets. For example, if a compound targets hemoglobin, it could affect the oxygen transport pathway .

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Without specific information about “2-[(2-methylphenoxy)methyl]-1H-benzimidazole”, it’s difficult to predict its exact effects .

特性

IUPAC Name |

2-[(2-methylphenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZRNEVZOMLBKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351793 |

Source

|

| Record name | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3156-23-8 |

Source

|

| Record name | 2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)